Arabinan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arabinan is a polysaccharide composed of arabinose units, primarily found in the cell walls of plants. It is a significant component of pectin, a structural heteropolysaccharide present in the primary cell walls of terrestrial plants. This compound consists of a backbone of α-1,5-linked arabinofuranose units, which can be branched at positions O-2 and/or O-3 with additional arabinose residues .

准备方法

Synthetic Routes and Reaction Conditions: Arabinan can be synthesized through enzymatic processes involving specific enzymes such as endo-arabinanase and α-L-arabinofuranosidase. These enzymes hydrolyze the this compound backbone to produce arabino-oligosaccharides or L-arabinose . The enzymatic degradation of this compound is typically carried out at optimal conditions of pH 6.5 and temperatures around 75°C .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as sugar beet pulp and apple pomace. The extraction process includes enzymatic treatment to break down the cell wall components and release this compound. The extracted this compound is then purified using techniques such as chromatography and precipitation .

Types of Reactions:

Oxidation: this compound can be oxidized using oxidizing agents to produce arabinonic acid.

Reduction: Reduction of this compound can yield arabinitol.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as endo-arabinanase and α-L-arabinofuranosidase at pH 6.5 and 75°C.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Arabino-oligosaccharides and L-arabinose.

Oxidation: Arabinonic acid.

Reduction: Arabinitol.

科学研究应用

Arabinan has diverse applications in scientific research, including:

作用机制

The mechanism of action of arabinan involves its degradation by specific enzymes. Endo-arabinanase cleaves the internal α-1,5-linked arabinofuranose backbone, producing arabino-oligosaccharides. α-L-arabinofuranosidase further hydrolyzes these oligosaccharides to release L-arabinose . These enzymes act synergistically to efficiently degrade this compound into its constituent sugars .

相似化合物的比较

Galactan: Composed of β-1,4-linked galactopyranose units.

Xylan: Composed of β-1,4-linked xylose units with various side chains.

Uniqueness: Arabinan’s unique structure allows it to interact differently with enzymes and other cell wall components, making it a distinct polysaccharide in plant cell walls .

生物活性

Arabinan is a polysaccharide primarily composed of arabinose, a pentose sugar, and is found in various plant cell walls, particularly in the hemicellulose fraction. Its biological activity has garnered attention due to its potential health benefits and roles in plant-microbe interactions. This article explores the biological activity of this compound through various studies, highlighting its structural characteristics, enzymatic degradation, and implications in human health and agriculture.

Structural Characteristics

This compound consists of a backbone of β-(1→4)-linked D-xylopyranosyl units with side chains of α-(1→5)-linked L-arabinofuranosyl residues. The structure can vary significantly based on the plant source, influencing its biological properties. For instance, this compound extracted from pea fiber has been shown to have distinct structural features that affect its interaction with gut microbiota .

Enzymatic Degradation

The degradation of this compound is primarily facilitated by specific enzymes produced by microorganisms. Notably, Cellvibrio japonicus and Bacteroides thetaiotaomicron utilize different strategies to break down this compound:

- Cellvibrio japonicus predominantly employs exo-acting enzymes that cleave this compound into arabinose.

- Bacteroides thetaiotaomicron uses a combination of endo- and side chain-cleaving glycoside hydrolases, including an this compound-specific α-1,2-arabinofuranosidase that targets O2-linked arabinose residues .

This enzymatic activity underscores the importance of this compound in microbial metabolism and its potential role in modulating gut health.

Biological Activity and Health Implications

This compound exhibits several biological activities that may have therapeutic implications:

- Prebiotic Effects : this compound can stimulate the growth of beneficial gut bacteria. A study demonstrated that this compound-enriched fractions from pea fiber significantly influenced the metabolic activity of gut microbiota in gnotobiotic mice compared to intact pea fiber .

- Anti-inflammatory Properties : Research on extracts from Hovenia dulcis, which contains this compound-rich pectic polysaccharides, showed potential anti-allergic effects. The extract inhibited mast cell degranulation and reduced pro-inflammatory mediator production in vitro and in vivo models .

- Immunomodulatory Effects : this compound's structure allows it to interact with immune cells, potentially modulating immune responses. The inhibition of pro-inflammatory cytokines suggests a role in managing allergic responses and inflammation .

Agricultural Applications

In addition to its health benefits, this compound plays a crucial role in agriculture:

- Mycorrhizal Symbiosis : this compound is involved in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). Studies have shown that AMF can enhance plant growth under adverse conditions by improving nutrient uptake, particularly phosphorus .

- Soil Health : The presence of this compound-rich compounds in soil can improve soil structure and fertility, promoting sustainable agricultural practices.

Case Studies

- Gut Microbiota Interaction : A study involving gnotobiotic mice demonstrated that this compound preparations had a significantly greater effect on gut microbiota compared to intact pea fiber. The results indicated that specific bacterial strains responded positively to this compound supplementation, enhancing their metabolic activities .

- Anti-allergic Activity : In a mouse model for passive cutaneous anaphylaxis (PCA), extracts rich in this compound from Hovenia dulcis were shown to inhibit mast cell activation and reduce allergic responses, highlighting their potential therapeutic applications for allergic diseases .

Summary Table of Biological Activities

属性

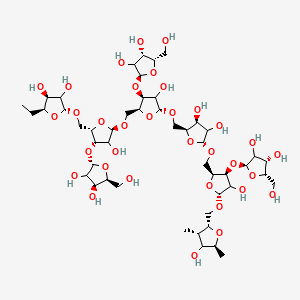

IUPAC Name |

(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQRGNLNINKWNE-OHCNJMNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1201.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。